molecular formula C17H8BrN3O B4140738 7-bromo-3,5,10-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one

7-bromo-3,5,10-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one

Cat. No.: B4140738
M. Wt: 350.2 g/mol
InChI Key: UXEXCBQYFBDRCG-UHFFFAOYSA-N
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Description

10-bromo-7H-benzo[de]pyrido[2’,3’:4,5]imidazo[2,1-a]isoquinolin-7-one is a complex heterocyclic compound that belongs to the class of benzimidazoisoquinolines. This compound is characterized by its unique structure, which includes a bromine atom and multiple fused rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 10-bromo-7H-benzo[de]pyrido[2’,3’:4,5]imidazo[2,1-a]isoquinolin-7-one typically involves multi-step reactions. One common method includes the cyclization of 4-bromo-1,8-naphthalic anhydride with o-phenylenediamine . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

10-bromo-7H-benzo[de]pyrido[2’,3’:4,5]imidazo[2,1-a]isoquinolin-7-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of palladium catalysts, resulting in the formation of reduced derivatives.

Scientific Research Applications

10-bromo-7H-benzo[de]pyrido[2’,3’:4,5]imidazo[2,1-a]isoquinolin-7-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in the development of fluorescent probes for imaging and tracking biological processes.

    Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 10-bromo-7H-benzo[de]pyrido[2’,3’:4,5]imidazo[2,1-a]isoquinolin-7-one involves its interaction with specific molecular targets. For instance, it can act as an aryl hydrocarbon receptor (AhR) agonist, binding directly to AhR and inducing its nuclear translocation . This interaction leads to the activation of various genes associated with regulatory T cell function, which can have therapeutic implications in immune-related disorders.

Comparison with Similar Compounds

10-bromo-7H-benzo[de]pyrido[2’,3’:4,5]imidazo[2,1-a]isoquinolin-7-one can be compared with other similar compounds, such as:

The uniqueness of 10-bromo-7H-benzo[de]pyrido[2’,3’:4,5]imidazo[2,1-a]isoquinolin-7-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-bromo-3,5,10-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8BrN3O/c18-10-7-13-15(19-8-10)20-16-11-5-1-3-9-4-2-6-12(14(9)11)17(22)21(13)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEXCBQYFBDRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=C(C=N5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-3,5,10-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Reactant of Route 2
7-bromo-3,5,10-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Reactant of Route 3
7-bromo-3,5,10-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Reactant of Route 4
7-bromo-3,5,10-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Reactant of Route 5
7-bromo-3,5,10-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Reactant of Route 6
7-bromo-3,5,10-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one

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